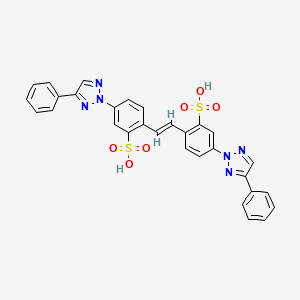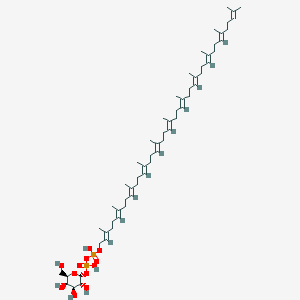
alpha-D-Galactosyl-diphosphoundecaprenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-galactosyl undecaprenyl diphosphate is a polyprenyl glycosyl phosphate having alpha-D-galactopyranose as the glycosyl fragment. It is a conjugate acid of an alpha-D-galactosyl undecaprenyl diphosphate(2-).
Aplicaciones Científicas De Investigación
Gene Sequences and Evolutionary Studies
Alpha-D-Galactosyl-diphosphoundecaprenol is linked to evolutionary biology, particularly in the study of alpha-1,3-galactosyltransferase. This enzyme shows a unique pattern in mammals, being absent in Old World monkeys, apes, and humans due to the inactivation of the alpha 1,3GT gene. This inactivation is thought to have occurred due to evolutionary pressure for changes in cell surface carbohydrates and for producing anti-Gal antibodies against the alpha-galactosyl epitope (Galili & Swanson, 1991).
Enzyme Studies and Glycosylation
Research into glycosyltransferases, such as alpha-galactosyltransferase, has been significant. These enzymes play a crucial role in glycosylation processes. For instance, a study demonstrated that alpha-galactosyl fluoride can function as a substrate for alpha-galactosyltransferase, offering potential as an inexpensive alternative donor substrate in oligosaccharide synthesis (Lougheed et al., 1999).
Pectin Biosynthesis and Plant Research
In plant research, alpha-D-Galactosyl-diphosphoundecaprenol is relevant to the study of pectin biosynthesis. An example is the identification of a pectin galacturonosyltransferase in Arabidopsis thaliana, which uses uridine diphosphogalacturonic acid in the synthesis of pectin (Sterling et al., 2006).
Application in Biomedical Research
Alpha-D-Galactosyl-diphosphoundecaprenol is significant in biomedical research, particularly in studies involving enzymes like alpha-galactosidase. These enzymes are crucial in various biochemical processes and have applications in disease research and therapy. A study focused on the affinity purification of alpha-galactosidase from human sources like spleen and placenta, contributing to our understanding of this enzyme's properties (Bishop & Desnick, 1981).
Xenotransplantation Research
In the field of xenotransplantation, the synthesis of alpha-galactosyl disaccharide epitopes is studied. These epitopes are involved in hyperacute rejection in xenotransplantation, and understanding their synthesis is crucial for advancing this field (Lu et al., 2001).
Propiedades
Nombre del producto |
alpha-D-Galactosyl-diphosphoundecaprenol |
|---|---|
Fórmula molecular |
C61H102O12P2 |
Peso molecular |
1089.4 g/mol |
Nombre IUPAC |
[hydroxy-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |
InChI |
InChI=1S/C61H102O12P2/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-70-74(66,67)73-75(68,69)72-61-60(65)59(64)58(63)57(45-62)71-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)(H,68,69)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58+,59+,60-,61-/m1/s1 |
Clave InChI |
WADQQVAMGZIDFQ-NOHJVBJWSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



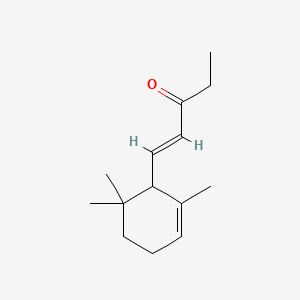
![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)
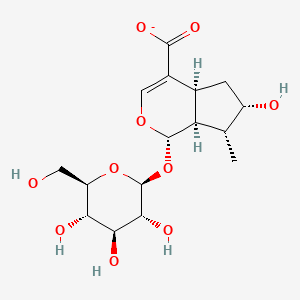
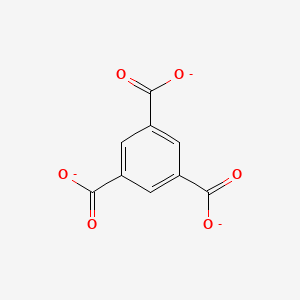
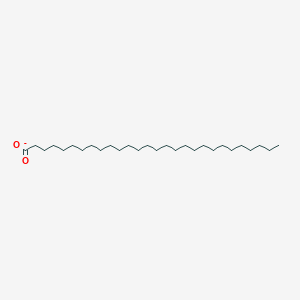
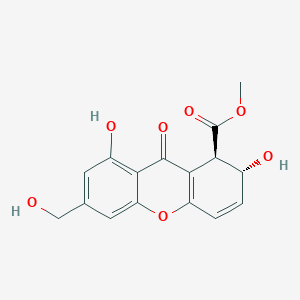
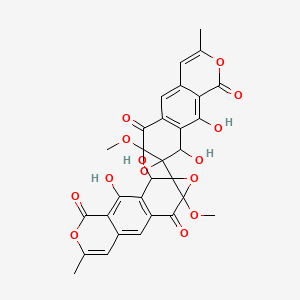
![1-[(4E)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one](/img/structure/B1238102.png)

